molecular formula C12H12ClNOS B2546514 5-allyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 303987-57-7

5-allyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B2546514
CAS No.: 303987-57-7
M. Wt: 253.74
InChI Key: SWSUQGFHJFXPSB-UHFFFAOYSA-N
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Description

5-allyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound that belongs to the benzothiazepine class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzene ring fused with a thiazepine ring, which is further substituted with an allyl group and a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-allyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the following steps:

    Formation of the Benzothiazepine Ring: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Chlorination: The chlorine atom can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like ammonia, thiols, or alcohols in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

5-allyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been studied for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-allyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    5-allyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one: Lacks the chlorine atom.

    7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one: Lacks the allyl group.

    5-allyl-7-chloro-1,5-benzothiazepin-4(5H)-one: Lacks the dihydro component.

Uniqueness

The presence of both the allyl group and the chlorine atom in 5-allyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one contributes to its unique chemical properties and biological activities. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

7-chloro-5-prop-2-enyl-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS/c1-2-6-14-10-8-9(13)3-4-11(10)16-7-5-12(14)15/h2-4,8H,1,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSUQGFHJFXPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CCSC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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